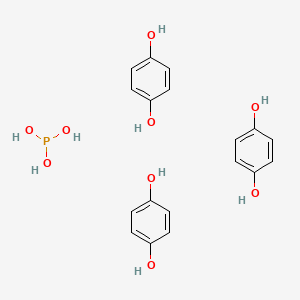

Benzene-1,4-diol;phosphorous acid

Description

Historical Context and Significance of Aromatic Diols in Chemical Research

Aromatic diols, which are a class of compounds featuring two hydroxyl groups attached to an aromatic ring, have long been a subject of scientific inquiry. The term "aromatic" was first used to describe these and other benzene (B151609) derivatives due to their distinct odors, though the classification is now based on chemical structure and reactivity. schoolwires.net Among these, benzene-1,4-diol (B12442567), also known as hydroquinone (B1673460), is a prominent member. ncert.nic.in

The significance of aromatic diols is rooted in their utility as versatile intermediates in organic synthesis. wikipedia.org They serve as crucial building blocks for a wide array of more complex molecules. For instance, their ability to act as chain extenders has been leveraged in the synthesis of polymers like polyurethanes, influencing the final properties of the material. wikipedia.orgresearcher.life The reactivity of the hydroxyl groups, coupled with the stability of the benzene ring, makes them ideal for creating derivatives with tailored functionalities. Research has demonstrated their role in the synthesis of compounds with potential antimicrobial activity, highlighting their importance in medicinal chemistry.

Overview of Phosphorus Chemistry, including Phosphorous Acid, in Organic Synthesis and Materials Science

Phosphorus chemistry is a vast and rapidly evolving field with profound implications for both organic synthesis and materials science. acs.org Organophosphorus compounds, which are integral to many biological processes, have been harnessed to create a diverse range of synthetic molecules. researchgate.netmdpi.com Phosphorus can exist in various oxidation states and coordination environments, allowing for the fine-tuning of the electronic and steric properties of molecules. mdpi.com

Phosphorous acid (H₃PO₃), a diprotic acid, is a key reagent in this field, notable for its role as a reducing agent and as a precursor to other valuable compounds. elchemy.com It is used in the synthesis of phosphite (B83602) esters, which function as antioxidants and stabilizers in polymers and lubricants. elchemy.com Furthermore, phosphorous acid and its derivatives are employed in the production of pharmaceutical intermediates and water treatment chemicals. elchemy.com The broader field of phosphorus-based organocatalysis has emerged as a powerful tool in organic synthesis, offering mild and efficient reaction pathways. acs.org Polyphosphoric acid, a related substance, is a powerful dehydrating agent used in various organic reactions, including cyclizations and acylations. ccsenet.org

Rationale for Investigating the Interactions and Derived Chemical Entities from Benzene-1,4-diol and Phosphorous Acid

The scientific motivation for exploring the chemical space occupied by derivatives of benzene-1,4-diol and phosphorous acid is multifaceted. The primary rationale lies in the potential to create novel molecular architectures by combining the structural features of an aromatic diol with the unique properties of phosphorus. The introduction of phosphorus-containing groups onto the benzene-1,4-diol framework can significantly alter its electronic properties, leading to new materials for applications such as organic light-emitting diodes (OLEDs). mdpi.com

Moreover, the interaction between these two parent molecules can lead to the formation of new ligands for metal catalysts or functional monomers for advanced polymers. The inherent reactivity of both benzene-1,4-diol and phosphorous acid allows for the synthesis of a variety of derivatives, including esters and other covalent structures. There is also a basis for investigating these interactions from a toxicological perspective, as studies on benzene metabolites have shown that co-administration of phenol (B47542) and hydroquinone (benzene-1,4-diol) can lead to increased toxicity through metabolic interactions. nih.gov Understanding the fundamental chemical interactions is therefore crucial. The synthesis of new derivatives also holds promise for biomedical applications, as structural modifications of bioactive natural products containing the benzene-1,4-diol moiety can enhance their therapeutic properties.

Scope and Research Objectives Pertaining to Phosphorus-Containing Benzene-1,4-diol Derivatives

The primary research objective in this area is the synthesis and characterization of new chemical entities derived from benzene-1,4-diol and phosphorous acid. This involves exploring different reaction conditions and stoichiometries to control the formation of specific products, such as mono- or di-substituted esters or more complex organophosphorus structures.

Structure

2D Structure

Properties

CAS No. |

59732-35-3 |

|---|---|

Molecular Formula |

C18H21O9P |

Molecular Weight |

412.3 g/mol |

IUPAC Name |

benzene-1,4-diol;phosphorous acid |

InChI |

InChI=1S/3C6H6O2.H3O3P/c3*7-5-1-2-6(8)4-3-5;1-4(2)3/h3*1-4,7-8H;1-3H |

InChI Key |

NALKOVYOJPRHOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.OP(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phosphorus Containing Benzene 1,4 Diol Derivatives

Esterification Reactions Involving Benzene-1,4-diol (B12442567) and Phosphorous Acid or Its Derivatives

Esterification reactions are fundamental to the creation of phosphorus-containing Benzene-1,4-diol derivatives. These processes involve the formation of a P-O-C bond between the phosphorus atom and the hydroquinone (B1673460) moiety. The primary products of these reactions are phosphites, which can be further converted to other phosphorus compounds.

Direct Phosphorylation Pathways of Aromatic Hydroxyl Groups

The direct formation of phosphite (B83602) esters from Benzene-1,4-diol can be achieved by reacting it with phosphorus trichloride (B1173362) (PCl₃). In this reaction, the hydroxyl groups of hydroquinone act as nucleophiles, displacing the chloride ions on the PCl₃. This method is a common route for preparing triaryl phosphites. The reaction is typically conducted in the presence of a base, such as an amine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction towards the C₃-symmetric trialkyl or triaryl phosphite product. wikipedia.org For aromatic alcohols like hydroquinone, the presence of a base is not strictly necessary as phenols are less susceptible to attack by the displaced chloride ion, but it is often included to catalyze the esterification. wikipedia.org

PCl₃ + 3 C₆H₄(OH)₂ + 3 R₃N → P(OC₆H₄OH)₃ + 3 R₃NHCl

It is important to note that while phosphorous acid itself can be used as a catalyst in the esterification of phenolic hydroxyl groups with carboxylic acids, its direct use as a phosphorylating agent for phenols to form phosphite esters is less commonly detailed. google.com The more prevalent method involves the use of more reactive phosphorus halides like PCl₃.

Transesterification Strategies for Phosphite Formation

Transesterification is a widely employed and reversible method for synthesizing phosphite esters, including those derived from Benzene-1,4-diol. wikipedia.org This process involves the reaction of a pre-existing phosphite ester, often a simple one like trimethyl phosphite or triphenyl phosphite, with hydroquinone. The reaction is typically driven to completion by removing the more volatile alcohol or phenol (B47542) byproduct (e.g., methanol (B129727) or phenol) through distillation. wikipedia.orggoogle.com

This strategy offers an advantage by avoiding the use of corrosive reagents like PCl₃ and the generation of HCl. The reaction can be catalyzed by basic catalysts, such as alkali metal alcoholates or phenolates (e.g., sodium phenate). google.comgoogle.com The use of sodium phenate is noted to reduce the formation of undesirable by-products like anisole (B1667542) and water, which can occur when using catalysts like sodium methylate. google.com

The reaction can be controlled by the stoichiometry of the reactants. For instance, reacting one mole of a triaryl phosphite with varying molar equivalents of hydroquinone can, in principle, lead to mono-, di-, or tri-substituted products.

Table 1: Key Parameters in Phosphite Transesterification

| Parameter | Description | Relevance | Source(s) |

| Reactants | Triaryl phosphite (e.g., Triphenyl phosphite) and Benzene-1,4-diol. | The choice of starting phosphite can influence reaction conditions. | google.com |

| Catalyst | Basic catalysts like sodium phenate, alkali metal alcoholates, or hydrides. | The catalyst choice affects reaction rate and purity of the product. | google.comgoogle.com |

| Temperature | Typically elevated, in the range of 100°C to 200°C. | Higher temperatures increase the reaction rate and facilitate byproduct removal. | google.com |

| Pressure | Often conducted under reduced pressure (vacuum). | Aids in the removal of the volatile byproduct (e.g., phenol), driving the equilibrium. | google.com |

Mechanistic Investigations of Phosphite and Phosphate (B84403) Esterification

The mechanism of transesterification for phosphite synthesis is generally understood to proceed via a nucleophilic attack of the hydroquinone's hydroxyl group on the phosphorus atom of the starting phosphite ester. When a basic catalyst like sodium phenate is used, it is considered the actual reaction catalyst. google.com The process is an equilibrium, which is why the removal of the displaced alcohol or phenol is crucial for achieving high yields of the desired hydroquinone-based phosphite. wikipedia.orggoogle.com

The formation of by-products is a key consideration. For example, when sodium methylate is used as a catalyst with triphenyl phosphite, it can react with the phenol byproduct to form sodium phenate and methanol. The methanol can then react further to produce anisole and water, which can remain as impurities. google.com Water, in particular, can react with the phosphite products to form acidic phosphite compounds, reducing the purity and yield. google.com

The mechanism for the oxidation of phosphites to phosphates involves the conversion of the P(III) center to a P(V) center, a reaction that underpins the use of phosphite esters as antioxidants and stabilizers in polymers. wikipedia.org

Synthesis of Oxidized Phosphorus Derivatives (Phosphates) from Benzene-1,4-diol Precursors

Phosphate esters of Benzene-1,4-diol are another important class of derivatives. These can be synthesized either by oxidizing a pre-formed phosphite ester or by directly reacting hydroquinone with a pentavalent phosphorus reagent. These phosphate derivatives are explored for various applications, including as pro-drugs that can release hydroquinone upon enzymatic hydrolysis. nih.gov

Oxidative Phosphorylation Routes

This synthetic route is a two-step process. First, a phosphite ester of Benzene-1,4-diol is synthesized using one of the methods described in section 2.1. Subsequently, this phosphite ester is oxidized to the corresponding phosphate ester. wikipedia.org

P(OR)₃ + [O] → OP(OR)₃ (where R includes hydroquinone moieties)

This oxidation reaction is a characteristic transformation of phosphites. wikipedia.org The oxidation of hydroquinone itself to benzoquinone is a well-known process that occurs under mild conditions, often accompanied by the formation of hydrogen peroxide. rsc.org Therefore, the choice of oxidant for converting the hydroquinone phosphite to a phosphate must be selected carefully to avoid unwanted side reactions on the hydroquinone ring.

Derivatization with Various Phosphorylating Agents

The direct synthesis of Benzene-1,4-diol phosphate esters involves the use of pentavalent phosphorylating agents. A variety of such agents are available and are often used to create phosphate prodrugs to enhance the water solubility and bioavailability of active pharmaceutical ingredients. syensqo.com

One documented example is the synthesis of disodium (B8443419) p-phenylene diisostearyl diphosphate, a novel amphiphilic hydroquinone derivative. nih.gov While the specific phosphorylating agent used in this synthesis is not detailed in the abstract, the process resulted in a phosphate attached to the hydroquinone moiety, yielding the product in good (56%) yield. nih.gov

The selection of the phosphorylating agent depends on the desired product and the reactivity of the substrate. Milder reagents are available for use with sensitive functional groups like amines and alcohols. syensqo.com

Table 2: Examples of General Phosphorylating Agent Classes

| Agent Class | Description | Potential Application for Benzene-1,4-diol | Source(s) |

| Phosphorus Oxychloride (POCl₃) | A common and reactive phosphorylating agent. | Can be used for direct phosphorylation but may require careful control of reaction conditions due to its high reactivity. | General Chemical Knowledge |

| Polyphosphoric Acid (PPA) | A dehydrating agent and catalyst for phosphorylation. | Can be used to directly phosphorylate phenols. | General Chemical Knowledge |

| Organophosphate Reagents | Includes compounds like diphenylphosphate. | Used to transfer phosphate groups to alcohols/phenols. | syensqo.com |

| Phosphoramidites | P(III) reagents used in oligonucleotide synthesis, followed by oxidation. | Could be adapted for the synthesis of hydroquinone phosphates. | General Chemical Knowledge |

Catalytic Approaches in the Synthesis of Organophosphorus-Benzene-1,4-diol Compounds

Catalysis plays a pivotal role in the formation of phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds, offering milder reaction conditions and improved yields compared to stoichiometric methods. Both homogeneous and heterogeneous catalytic systems have been explored for the derivatization of phenols and, by extension, hydroquinone.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for the synthesis of organophosphorus compounds. Transition metal complexes, particularly those of palladium and nickel, are widely used to facilitate the cross-coupling reactions between hydroquinone derivatives and phosphorus-containing reagents.

One of the most prominent methods for forming a C-P bond is the Hirao reaction, which typically involves the palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites. While direct application to unprotected hydroquinone can be challenging, derivatized hydroquinones, such as their corresponding dihalides or ditriflates, can serve as substrates. A general and environmentally friendly protocol for the synthesis of arylphosphonates from aryl halides and H-phosphonate diesters has been developed using a Pd(PPh₃)₄ catalyst in polyethylene (B3416737) glycol (PEG-600), affording yields of 80-95% researchgate.net.

Recent advancements have also focused on photoredox catalysis, a transition-metal-free approach. For instance, 10H-phenothiazine (PTZ) has been shown to be an effective photocatalyst for the phosphonation of aryl halides with trialkyl phosphites purdue.edu. This method proceeds via the generation of aryl radicals which then couple with the phosphite esters. The reaction exhibits broad functional group tolerance and proceeds under mild conditions purdue.edu.

The formation of P-O bonds is often achieved through the reaction of phenols with phosphorus halides. The synthesis of commercially important phosphite antioxidants, for example, traditionally involves the reaction of substituted phenols with phosphorus trichloride (PCl₃) nih.govresearchgate.net. While often performed without a catalyst, the use of a base or a catalyst can improve efficiency and selectivity. For instance, the reaction of alcohols with PCl₃ to form phosphites can be facilitated by a tertiary amine base purdue.edu.

The following table summarizes representative examples of homogeneous catalytic methods applicable to the synthesis of phosphorus-containing aromatic compounds.

| Catalyst System | Substrates | Product Type | Yield (%) | Reference |

| Pd(PPh₃)₄/Et₃N/PEG-600 | Aryl halides, Diethyl phosphite | Aryl phosphonate (B1237965) | 80-95 | researchgate.net |

| 10H-phenothiazine (photocatalyst) | Aryl halides, Trialkyl phosphites | Aryl phosphonate | Good to Excellent | purdue.edu |

| Pd(OAc)₂/DPEPhos | Aryl fluorosulfonates, Phosphites | Aryl phosphonate | Good to Excellent | researchgate.net |

| NiCl₂(dme)/Xantphos | Aryl fluorosulfonates, Phosphites | Aryl phosphonate | Good to Excellent | researchgate.net |

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation and reusability. In the context of hydroquinone derivatization, heterogeneous catalysts have been primarily explored for oxidation and hydrogenation reactions u-tokyo.ac.jpnih.gov. However, the principles can be extended to phosphorylation reactions.

For instance, the development of heterogeneous catalysts for the derivatization of hydroquinones in continuous-flow systems has been a subject of research. These systems can prevent the degradation of unstable intermediates and allow for efficient production u-tokyo.ac.jp. While specific examples of heterogeneous catalytic phosphorylation of hydroquinone are not abundant in the literature, the use of solid acid catalysts is a promising approach. For example, a patent describes a method for producing quinone from hydroquinone using the solid acid Amberlyst-15 as a cocatalyst google.com. Such solid acids could potentially catalyze the esterification of hydroquinone with phosphorous acid or its derivatives.

Another approach involves the use of supported metal catalysts. A new method for the production of p-hydroquinone via a Pt/C-catalyzed reduction of p-benzoquinone has been developed, demonstrating the utility of supported platinum catalysts in transformations involving the hydroquinone/quinone system researchgate.net. The application of such catalysts to P-O or P-C bond formation with hydroquinone is an area for further exploration.

The table below provides examples of heterogeneous catalysts used in reactions involving hydroquinone and related compounds.

| Catalyst | Reaction Type | Substrates | Key Findings | Reference |

| Sewage sludge-derived carbonaceous catalyst | Ozonation | Hydroquinone | Promoted hydroquinone degradation (97.86% removal) | nih.gov |

| Phthalocyanine-coated TiO₂ | Photocatalytic oxidation | Hydroquinone | Enhanced photooxidation efficiency at long wavelengths | utexas.edu |

| Polymeric resin with aminoguanidyl-Cu(II) complexes | Oxidation | Hydroquinone | High catalytic activity in the oxidation to p-benzoquinone | researchgate.net |

| Pt/C | Transfer hydrogenation | p-Benzoquinone, Cyclohexanone | Effective reduction to hydroquinone with high turnover number | researchgate.net |

Novel Synthetic Routes and Methodological Advancements for Phosphorus-Incorporated Aromatic Systems

Recent years have witnessed the emergence of innovative synthetic methodologies for the formation of organophosphorus compounds, which hold promise for the synthesis of phosphorus-containing hydroquinone derivatives.

Electrochemical synthesis is gaining traction as a green and efficient method for creating P-C and P-heteroatom bonds. This technique utilizes electricity to drive oxidation and reduction processes, often under mild conditions and without the need for chemical oxidants or reductants beilstein-journals.org. The electrochemical reaction of 2-isocyanobiaryls with diphenylphosphine (B32561) oxides using a manganese catalytic system is a recent example of electrochemical C-P bond formation beilstein-journals.org. The application of electrosynthesis to the direct phosphorylation of hydroquinone could offer a novel and sustainable route to its derivatives.

The use of aryne chemistry represents another advanced strategy. Organophosphorus compounds can be synthesized via aryne-based methodologies, providing access to a variety of structures rsc.org. This approach could be adapted for the synthesis of phosphorus-containing hydroquinone derivatives by generating the corresponding aryne intermediate from a suitably substituted hydroquinone precursor.

Furthermore, the synthesis of phosphite antioxidants has seen advancements, moving beyond the traditional PCl₃ route. The development of new catalysts and reaction conditions aims to improve efficiency and reduce the environmental impact nih.govresearchgate.net. For example, the use of D301 resin as a catalyst in the synthesis of the antioxidant PEP-36 from PCl₃ has been reported researchgate.net.

A notable example of a synthesized phosphorus-containing hydroquinone derivative is disodium p-phenylene diisostearyl diphosphate. This amphiphilic molecule was prepared for potential applications in skin care and demonstrates the feasibility of attaching phosphate groups to the hydroquinone moiety beilstein-journals.org.

The following table highlights some of the novel approaches to organophosphorus synthesis.

| Method | Description | Potential Application to Hydroquinone | Reference |

| Electrochemical Synthesis | Use of electricity to form P-C and P-heteroatom bonds under mild conditions. | Direct phosphorylation of hydroquinone at an electrode surface. | beilstein-journals.org |

| Aryne-Based Methodology | Generation of highly reactive aryne intermediates for subsequent reaction with phosphorus nucleophiles. | Synthesis of complex phosphorus-containing hydroquinone derivatives. | rsc.org |

| Advanced Catalysis for Phosphite Synthesis | Development of new catalysts, such as ion-exchange resins, for the reaction of phenols with PCl₃. | More efficient and greener synthesis of hydroquinone phosphites. | researchgate.net |

| Photocatalytic Radical Arylation | Salicylic acid-catalyzed radical arylation of triphenyl phosphite. | A metal-free approach to forming C-P bonds with hydroquinone derivatives. | ua.es |

Structural Elucidation and Advanced Characterization Techniques

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of phosphorus-containing organic compounds. wikipedia.org By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. wikipedia.orgipb.pt

Application of ¹H, ¹³C, and ³¹P NMR Spectroscopy

A combined analysis of one-dimensional ¹H, ¹³C, and ³¹P NMR spectra offers a powerful approach to assigning the structure of the Benzene-1,4-diol-phosphorous acid adduct.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the types and number of hydrogen atoms present. chegg.com For the Benzene-1,4-diol (B12442567) moiety, the aromatic protons would typically appear as a singlet or a set of doublets, depending on the solvent and the electronic effects of the interaction with phosphorous acid. chegg.comchemicalbook.comhmdb.ca The hydroxyl (OH) protons of the diol and the P-H and P-OH protons of phosphorous acid would exhibit characteristic chemical shifts, which can be sensitive to hydrogen bonding, concentration, and the choice of solvent. nih.govnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. chemicalbook.comhmdb.ca The aromatic carbons of the Benzene-1,4-diol ring would show distinct signals. The carbons bearing the hydroxyl groups (C-O) would appear at a characteristic downfield shift. chemicalbook.comrsc.org Coupling between phosphorus and carbon atoms (J-coupling) can sometimes be observed, providing valuable information about the proximity of the phosphorous acid to the benzene (B151609) ring. libretexts.org

³¹P NMR Spectroscopy: As a technique specific to phosphorus, ³¹P NMR is indispensable for characterizing phosphorus-containing compounds. wikipedia.org It provides information on the oxidation state and coordination environment of the phosphorus atom. wikipedia.orgslideshare.net Phosphorous acid itself gives a characteristic signal in the ³¹P NMR spectrum, and its chemical shift would be expected to change upon adduct formation with Benzene-1,4-diol due to alterations in its electronic environment and hydrogen bonding. nih.govspectrabase.comnih.gov The chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.orgresearchgate.net

The following table summarizes the expected NMR data based on the constituent parts and related compounds.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | Aromatic C-H (Benzene ring) | 6.5 - 7.0 | A singlet is expected due to the symmetry of the para-substituted ring. chemicalbook.comhmdb.ca |

| Phenolic O-H | 8.0 - 9.5 | Shift is variable and depends on solvent and H-bonding. hmdb.ca | |

| Phosphorous Acid P-H | 6.8 - 8.4 | Typically a doublet due to coupling with phosphorus. | |

| Phosphorous Acid O-H | 10.0 - 12.0 | Broad signal, highly dependent on concentration and solvent. | |

| ¹³C | Aromatic C-H | ~115 | |

| Aromatic C-O | ~150 | chemicalbook.comhmdb.ca | |

| ³¹P | Phosphorous Acid | 2 - 20 | The exact shift depends on the equilibrium between tautomeric forms and interaction with the diol. researchgate.netrsc.org |

Utilization of Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign all signals and confirm the connectivity between the Benzene-1,4-diol and phosphorous acid moieties, two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. While the aromatic protons of Benzene-1,4-diol might appear as a singlet with no cross-peaks, this experiment would be crucial to confirm the coupling between the P-H and O-H protons of the phosphorous acid moiety, if observable. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for the definitive assignment of the protonated aromatic carbons by correlating the ¹H signals of the benzene ring to their corresponding ¹³C signals. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. This is particularly valuable for identifying the quaternary (non-protonated) carbons, such as the C-O carbons of the diol, by observing their correlation with nearby protons. It can also provide evidence for the proximity of the phosphorous acid protons to the carbons of the benzene ring, confirming the formation of the adduct.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or FT-ICR) can provide mass accuracy in the low parts-per-million (ppm) range. nih.govnih.gov

For the Benzene-1,4-diol-phosphorous acid adduct, HRMS would be used to detect the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The experimentally measured mass would be compared to the calculated exact mass for the proposed formula (C₆H₉O₅P). The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the loss of characteristic neutral fragments like water or parts of the phosphorous acid moiety. docbrown.info

| Ion | Formula | Calculated Exact Mass | Note |

| [M+H]⁺ | [C₆H₁₀O₅P]⁺ | 193.0260 | Protonated molecular ion. |

| [M]⁺ | [C₆H₉O₅P]⁺ | 192.0182 | Molecular ion. |

| [M-H₂O]⁺ | [C₆H₇O₄P]⁺ | 174.0076 | Loss of a water molecule. |

| [C₆H₆O₂]⁺ | [C₆H₆O₂]⁺ | 110.0368 | Fragment corresponding to Benzene-1,4-diol. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. rsc.orgiarjset.com These techniques are highly effective for identifying the functional groups present in a sample and studying intermolecular interactions like hydrogen bonding. nih.govosti.gov

FT-IR Spectroscopy: In the FT-IR spectrum of the adduct, characteristic absorption bands would be expected. Strong, broad bands in the 3200-3600 cm⁻¹ region would indicate O-H stretching vibrations from both the phenolic and phosphorous acid hydroxyl groups, likely broadened due to extensive hydrogen bonding. iarjset.com A sharp band around 2400 cm⁻¹ would be indicative of the P-H stretching vibration. Vibrations corresponding to the P=O bond (if present in the tautomeric form) and P-O stretching would appear in the 900-1300 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching bands would also be visible. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric P-O stretching vibrations would also be expected to give a characteristic Raman signal. osti.gov The comparison between FT-IR and Raman spectra helps in a more complete assignment of vibrational modes. researchgate.net

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3600-3200 | O-H stretch | Phenolic -OH, P-OH | Strong, Broad (IR) |

| ~3050 | C-H stretch | Aromatic | Medium (IR, Raman) |

| ~2400 | P-H stretch | Phosphorous Acid | Medium, Sharp (IR) |

| ~1600, ~1500 | C=C stretch | Aromatic Ring | Medium-Strong (IR, Raman) |

| 1250-1150 | P=O stretch | Phosphorous Acid | Strong (IR) |

| 1250-1200 | C-O stretch | Phenolic | Strong (IR) |

| 1050-950 | P-O stretch | Phosphorous Acid | Strong (IR) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. purdue.edumdpi.com It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

If a suitable single crystal of the Benzene-1,4-diol-phosphorous acid adduct can be grown, single-crystal X-ray diffraction analysis can provide an unambiguous structural determination. researchgate.net This technique would precisely map the atomic coordinates, confirming the connectivity between the two components. mdpi.comresearchgate.net Crucially, it would reveal the nature of the hydrogen bonding network in the solid state, showing how the phosphorous acid molecules interact with the hydroxyl groups of the Benzene-1,4-diol molecules and with each other. This would provide definitive evidence of the adduct's supramolecular structure. researchgate.net The analysis yields detailed crystallographic data, including unit cell dimensions, space group, and atomic positions.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the solid-state characterization of crystalline materials. It is particularly valuable for the analysis of polycrystalline powders to identify crystalline phases, determine the degree of crystallinity, and solve or refine crystal structures. For the Benzene-1,4-diol;phosphorous acid compound, which is anticipated to form a cocrystal, PXRD is instrumental in confirming the formation of a new crystalline entity distinct from the individual starting materials.

The formation of a cocrystal can be verified by comparing the PXRD pattern of the product to the patterns of the pure components, hydroquinone (B1673460) and phosphorous acid. The cocrystal will exhibit a unique diffraction pattern with characteristic peaks at different 2θ angles. The absence of peaks corresponding to the initial reactants confirms the completion of the cocrystallization reaction. researchgate.net The sharpness and intensity of the diffraction peaks can also provide information about the sample's crystallinity and crystallite size.

In a representative analysis, the PXRD pattern of a potential this compound cocrystal would be recorded using a diffractometer with CuKα radiation. The resulting diffractogram would be analyzed to identify the key diffraction peaks. While specific experimental data for this exact compound is not publicly available, a hypothetical PXRD data set for a 1:1 cocrystal is presented in Table 1, illustrating the unique peaks that would differentiate it from its precursors. The formation of a new crystalline phase, a nalidixic acid-hydroquinone cocrystal, has been confirmed using PXRD, demonstrating the utility of this technique. ed.ac.uk

Table 1: Hypothetical PXRD Peak Data for this compound Cocrystal and its Individual Components

| Compound | Prominent 2θ Peaks (°) |

|---|---|

| Benzene-1,4-diol (Hydroquinone) | 15.2, 20.5, 23.8, 28.7 |

| Phosphorous Acid | 18.9, 25.1, 30.3, 35.6 |

| This compound Cocrystal | 10.1, 17.5, 21.8, 24.5, 29.9 |

This table is generated for illustrative purposes based on typical PXRD data for organic cocrystals.

The analysis of the cocrystal structure can be taken further by indexing the powder pattern to determine the unit cell parameters. For instance, studies on other cocrystals have successfully used PXRD data to determine triclinic or monoclinic unit cells. mdpi.com This information is foundational for a complete structural elucidation.

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of the this compound compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods that offer high resolution and sensitivity for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of the this compound compound, a reverse-phase HPLC method is typically employed.

A common setup would involve a C18 column as the stationary phase, which is suitable for separating polar compounds like hydroquinone and phosphorous acid. japsonline.comui.ac.id The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The aqueous component is often acidified, for instance with phosphoric acid, to control the ionization of the analytes and improve peak shape. researchgate.netnih.gov A gradient elution, where the composition of the mobile phase is changed over time, can be optimized to achieve a good resolution between hydroquinone, phosphorous acid, and any potential impurities. japsonline.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where both components exhibit significant absorbance. For hydroquinone, a detection wavelength of 289 nm is often used. researchgate.net

The table below outlines a typical set of HPLC parameters that could be used for the analysis of a mixture containing Benzene-1,4-diol and phosphorous acid.

Table 2: Representative HPLC Parameters for the Analysis of Benzene-1,4-diol and Phosphorous Acid

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) | %B 0 | 10 15 | 90 20 | 90 21 | 10 25 | 10 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 289 nm (for Hydroquinone) and a lower wavelength for Phosphorous Acid (if underivatized) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical but scientifically plausible set of HPLC conditions.

This method would allow for the quantification of both hydroquinone and phosphorous acid, as well as the detection of impurities, thus serving as a critical tool for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the identification and quantification of volatile and semi-volatile compounds. However, both Benzene-1,4-diol and phosphorous acid are non-volatile and require a derivatization step to increase their volatility before they can be analyzed by GC-MS. unpatti.ac.idmdpi.com

For hydroquinone, a common derivatization technique is silylation, where the hydroxyl groups are reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov This derivatization not only increases volatility but also produces a derivative with a higher mass, which can be more accurately analyzed by the mass spectrometer. unpatti.ac.idresearchgate.net

Phosphorous acid also requires derivatization. One approach is methylation using a reagent like diazomethane (B1218177) to form trimethyl phosphite (B83602). nih.gov Another method involves alkylation, for example, using pentafluorobenzyl bromide. mdpi.com These derivatization reactions convert the polar, non-volatile acid into a less polar, more volatile ester that is amenable to GC analysis.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar HP-5MS column). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its unambiguous identification.

The table below summarizes a plausible GC-MS methodology for the analysis of derivatized Benzene-1,4-diol and phosphorous acid.

Table 3: Representative GC-MS Parameters for the Analysis of Derivatized Benzene-1,4-diol and Phosphorous Acid

| Parameter | Condition |

|---|---|

| Derivatization Agent (Hydroquinone) | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov |

| Derivatization Agent (Phosphorous Acid) | Diazomethane nih.gov or 1-Propanol in Pyridine rsc.orgrsc.org |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |

| MS Transfer Line Temperature | 280 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | 40-550 m/z |

This table outlines a hypothetical but scientifically sound GC-MS method based on established derivatization and analysis protocols.

GC-MS provides excellent sensitivity and specificity, making it a valuable tool for confirming the identity of the components and for detecting trace-level impurities in the this compound compound that might not be resolved by HPLC. nih.gov

Reactivity and Reaction Mechanisms of Phosphorus Containing Benzene 1,4 Diol Derivatives

Hydrolysis and Chemical Stability in Diverse Reaction Media

The stability of phosphorus-containing benzene-1,4-diol (B12442567) derivatives is highly dependent on the nature of the phosphorus group and the pH of the medium. Generally, the P-O-C linkage in phosphate (B84403) or phosphonate (B1237965) esters is susceptible to hydrolysis, which can be catalyzed by either acids or bases. nih.gov

Acid-Catalyzed Hydrolysis: In acidic conditions, the hydrolysis of phosphonates occurs in a stepwise manner due to the presence of two ester groups. nih.gov The reaction is often carried out under harsh conditions, such as with a large excess of concentrated acid, although milder methods using catalysts like p-toluenesulfonic acid under microwave irradiation have been developed. nih.gov For instance, the acidic hydrolysis of diphenylphosphinates has been studied using both conventional heating with hydrochloric acid and microwave assistance with p-toluenesulfonic acid, demonstrating that reaction conditions can be tuned to achieve complete hydrolysis. nih.gov

Base-Catalyzed Hydrolysis: Alkaline hydrolysis is also a common pathway for the cleavage of P-O-C bonds. nih.gov The stability of hydroquinone (B1673460) itself is known to decrease with increasing pH, as it is more prone to oxidation and discoloration in neutral to alkaline conditions (pH 7.0-8.5). google.comscite.ai Consequently, formulations containing hydroquinone derivatives are often kept in an acidic pH range (typically 3.0-5.5) to enhance stability. scite.ainih.gov However, specific formulations have been developed to stabilize hydroquinone compositions in the neutral pH range of 5.5 to 8.0 by using specific antioxidant systems, such as a combination of magnesium ascorbyl phosphate and sodium metabisulfite. google.comgoogleapis.com

Enzymatic Hydrolysis: Certain derivatives are designed for susceptibility to enzymatic hydrolysis. For example, disodium (B8443419) p-phenylene diisostearyl diphosphate, an amphiphilic hydroquinone derivative, can be hydrolyzed by tissue phosphatases, releasing the parent hydroquinone. nih.gov This controlled release is a key feature in specific applications. Similarly, the hydrolysis of various organophosphorus dichlorophenyl esters has been observed in biological media like hen brain homogenates and rabbit serum, with rates varying between preparations. nih.gov

The table below summarizes the stability of hydroquinone under different pH conditions, a factor that influences the stability of its derivatives.

| pH Range | Stability of Hydroquinone Moiety | Common Formulation Strategy |

| Acidic (e.g., < 4.0) | More stable, less prone to discoloration/oxidation. nih.govgoogleapis.com | Preferred for conventional topical formulations. scite.ainih.gov |

| Neutral (e.g., 5.5 - 8.0) | Less stable, prone to discoloration. google.comgoogleapis.com | Requires stabilizing agents like magnesium ascorbyl phosphate and sodium metabisulfite. google.comgoogleapis.com |

| Alkaline (e.g., > 8.5) | Unstable, significant discoloration. google.com | Generally avoided for hydroquinone-based products. google.com |

Oxidation-Reduction Pathways of the Benzene-1,4-diol Moiety in Derived Compounds

Electrochemical Oxidation Mechanisms

The electrochemical oxidation of hydroquinone and its derivatives is a well-studied process, often investigated using techniques like cyclic voltammetry (CV). researchgate.nettandfonline.com In a typical CV in a phosphate buffer solution (e.g., pH 7.4), hydroquinone exhibits a quasi-reversible redox process, corresponding to its oxidation to p-benzoquinone and the subsequent reduction back to hydroquinone. researchgate.netresearchgate.net

The mechanism proceeds via the formation of a semiquinone radical intermediate (Q•-). nih.gov This radical can be further oxidized by dioxygen (O₂) to generate benzoquinone (Q). nih.gov The introduction of phosphorus-containing groups can modulate the redox potential. The electrochemical process can be summarized as:

Oxidation: C₆H₄(OH)₂ ⇌ C₆H₄O₂ + 2H⁺ + 2e⁻ nih.govresearchgate.net

Intermediate Formation: The process involves semiquinone radicals, which are key in the redox cycling. nih.gov

The presence of various substituents on the hydroquinone ring or modifications to the electrode surface can significantly influence the electrochemical behavior. For instance, composite electrodes made with materials like poly-geminal dicationic ionic liquid (PGDIL)–TiO₂ have been shown to enhance the reversible electrochemical oxidation of hydroquinone. nih.gov Similarly, poly(nigrosine) modified carbon paste electrodes exhibit electrocatalytic activity towards hydroquinone oxidation. tandfonline.com The oxidation potential of hydroquinone can be shifted by the presence of other molecules, indicating interaction and formation of new electrochemical systems. researchgate.net

The electrochemical oxidation can also be a synthetic tool. The electro-generated p-benzoquinone is a reactive intermediate that can participate in subsequent chemical reactions, such as Michael additions, to form new, more complex derivatives. researchgate.netacademie-sciences.fr

Chemical Redox Behavior in Organic Transformations

The hydroquinone/quinone redox couple is a fundamental transformation in organic chemistry. Phosphorus-containing derivatives of hydroquinone can act as reducing agents, while their oxidized quinone counterparts can act as oxidants.

In one key reaction, hydroquinone can reduce Fe(III) under acidic conditions. This process generates semiquinone radicals that can, in turn, oxidize Fe(II) back to Fe(III), establishing a redox cycle. nih.gov The reactivity of these radicals is pH-dependent; the deprotonated form (Q•-) oxidizes Fe(II) more rapidly than the protonated form (HQ•). nih.gov

The oxidized form, p-benzoquinone, is a known electrophile and participates in various organic reactions. It can react with nucleophiles, including sulfur and nitrogen compounds. researchgate.netmdpi.com The introduction of phosphorus groups can influence the reactivity of the quinone ring, potentially directing the outcome of these transformations. For instance, the reaction of a p-benzoquinone with an amine can lead to substituted hydroquinone derivatives, whose oxidation is often easier than the parent hydroquinone due to the electron-donating nature of the amine group. academie-sciences.fr

Furthermore, molecules have been designed that contain both a quinone and a hydroquinone group, linked by a stereogenic carbon. These molecules exhibit dynamic isomerization through an internal redox-interconversion, showcasing a unique form of stereodynamic behavior. nih.gov

Reactions with Organic Electrophiles and Nucleophiles, including 1,4- and 1,6-Addition Reactions

The reactivity of phosphorus-containing benzene-1,4-diol derivatives towards electrophiles and nucleophiles is determined by the multiple reactive sites within the molecule: the aromatic ring, the hydroxyl groups, and the phosphorus center itself.

Reactions with Electrophiles: The hydroxyl groups of the hydroquinone moiety behave like typical phenols and are susceptible to reactions with electrophiles. wikipedia.org Trivalent phosphorus compounds are also known to react with electrophiles, often through an addition-elimination mechanism or by forming stable phosphonium (B103445) salts. mdpi.com The alkylation and arylation of P(III) compounds are common electrophilic reactions that typically proceed with retention of configuration at the phosphorus center. mdpi.com The aromatic ring itself can undergo substitution, such as Friedel-Crafts reactions, to introduce various functional groups. wikipedia.org

Reactions with Nucleophiles: The oxidized p-benzoquinone form of the molecule is a potent electrophile and readily reacts with nucleophiles. mdpi.com This is particularly relevant in the context of Michael additions (1,4-additions).

1,4-Addition: Nucleophiles, such as amines or thiols, can add to the activated double bonds of the p-benzoquinone ring. researchgate.netnih.gov For example, the electrochemical oxidation of hydroquinone in the presence of benzylamine (B48309) leads to the formation of aminobenzene derivatives through a proposed mechanism involving the 1,4-addition of the amine to the electro-generated p-benzoquinone. academie-sciences.fr Similarly, reactions of p-benzoquinone with sulfur nucleophiles have been reported. researchgate.net These reactions are fundamental for synthesizing more complex, substituted hydroquinone structures.

The general scheme for a 1,4-Michael addition of a nucleophile (Nu⁻) to p-benzoquinone is as follows:

The nucleophile attacks one of the double bonds of the quinone ring.

This is followed by tautomerization to re-aromatize the ring, yielding a substituted hydroquinone.

This reactivity allows for the synthesis of a wide array of derivatives where the substituent pattern, and thus the properties of the molecule, can be precisely controlled.

Polymerization Chemistry: Role as Monomers or Cross-linking Agents

Phosphorus-containing benzene-1,4-diol derivatives are valuable monomers and cross-linking agents, particularly in the synthesis of flame-retardant and high-performance polymers like polyurethanes and epoxy resins. acs.orggoogle.com The diol functionality of the hydroquinone moiety allows it to be incorporated into polymer chains through condensation polymerization, while the phosphorus group imparts desirable properties such as flame retardancy. researchgate.netnih.gov

These monomers can be copolymerized with other diols and diisocyanates to create phosphorus-modified polyurethanes. researchgate.net For example, a bio-based diol derived from vanillin (B372448) (a hydroquinone relative) and DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) has been used to synthesize polyurethane thermosets with excellent flame-retardant properties. acs.org The incorporation of these bulky phosphorus-containing moieties can also influence the physical properties of the resulting polymer, such as the glass-transition temperature and mechanical toughness. acs.org

In addition to linear polymers, these derivatives can act as cross-linking agents. Compounds designed with multiple reactive sites, such as alkoxysilyl groups alongside the phosphate group, can be used to create cross-linked networks, for example, in the durable finishing of cotton fabrics. researchgate.net

Mechanisms of Polymer Formation

The primary mechanism for incorporating benzene-1,4-diol derivatives into polymers is condensation polymerization . In this process, the hydroxyl groups of the diol react with complementary functional groups (e.g., isocyanates, carboxylic acids, or acyl chlorides) to form linkages such as urethane (B1682113) or ester bonds, with the elimination of a small molecule like water.

Polycarbonate Formation: The reaction of hydroquinone with phosgene (B1210022) results in the formation of a polycarbonate, a type of condensation polymer. pdx.edu

Polyurethane Formation: A phosphorus-containing diol can react with a diisocyanate (like an HDI trimer) to form a polyurethane network. The hydroxyl groups of the diol attack the electrophilic carbon of the isocyanate group to form the urethane linkage. acs.org

Polyester Formation: While not explicitly detailed for "benzene-1,4-diol;phosphorous acid," the diol functionality is suitable for forming polyesters through reaction with dicarboxylic acids or their derivatives.

Another relevant mechanism is electropolymerization . Hydroquinone itself can be electropolymerized to form polyhydroquinone (PHQ) on an electrode surface. mdpi.com The proposed mechanism involves the initial oxidation of hydroquinone to a cation radical, which then electrophilically attacks a neutral hydroquinone monomer to form a dimer. This dimer, having a lower oxidation potential, is readily oxidized to continue the propagation, forming a solid polymer film. mdpi.com This technique demonstrates the potential to create functional polymer films directly from hydroquinone-based monomers.

Finally, in the context of flame retardancy, the phosphorus-containing moieties act during combustion. They can promote charring in the condensed phase, forming a protective layer that insulates the underlying material from heat and oxygen. researchgate.net For example, during combustion, phosphorus compounds can generate phosphoric and polyphosphoric acids, which accelerate the dehydration and charring of the polymer. researchgate.net

Copolymerization Studies with Phosphorus-Containing Monomers

The incorporation of phosphorus-containing monomers derived from benzene-1,4-diol into polymer backbones is a key strategy for modifying polymer properties, particularly for enhancing flame retardancy. The phosphorus element acts in the condensed phase by promoting char formation during combustion, which insulates the underlying material from heat and fuel sources.

Another approach involves the use of phosphorus-containing hydroquinone derivatives as curing agents or components in epoxy resins. google.com These derivatives can be synthesized and then mixed with other polyepoxy compounds to form a cross-linked network. google.com The polymerization can proceed with various types of epoxy resins, including bisphenol-A, bisphenol-F, and phenol (B47542) novolak types. google.com

The synthesis of these copolymers often employs melt condensation or transesterification techniques. However, challenges exist due to the lower nucleophilicity and higher volatility of phenolic compounds like hydroquinone compared to aliphatic alcohols, which can hinder their successful incorporation into polyesters. researchgate.net

Table 1: Research Findings on Copolymerization with Phosphorus-Containing Hydroquinone Derivatives

| Phosphorus Monomer/Derivative | Comonomer(s) | Polymer Type | Key Research Finding | Reference |

|---|---|---|---|---|

| 2-(6-oxido-6H-dibenz | Phenylphosphonic dichloride | Phosphorus-containing polymer | Synthesized a novel polymer with high phosphorus content (13.8%) that acts as an effective flame retardant for PET. capes.gov.br | capes.gov.br |

| General Phosphorus-Containing Hydroquinone Derivatives | Polyepoxy compounds (e.g., bisphenol-A type) | Epoxy Resin | These derivatives can be used as reactive intermediates or curing agents in the production of flame-retardant epoxy resins. google.com | google.com |

| Mono(4-acetoxyphenyl) terephthalate (B1205515) (Hydroquinone-terephthalic acid dyad) | Poly(ethylene terephthalate) (PET) | Copolyester | Transesterification of the preformed dyad allows for the creation of homogeneous random copolymers, overcoming the low reactivity of hydroquinone. researchgate.net | researchgate.net |

Coordination Chemistry: Ligand Properties in Transition Metal Complexes

Phosphorus-containing derivatives of benzene-1,4-diol are versatile ligands in coordination chemistry. nih.govtcichemicals.comnumberanalytics.com The "soft" phosphorus atom serves as an excellent σ-donor for transition metals, while the hydroquinone framework can be more than just a scaffold. tcichemicals.comwikipedia.org It can act as a "non-innocent" ligand, participating in redox reactions or providing additional coordination sites through its hydroxyl groups. nih.gov

A prime example is a novel diphosphine pincer ligand constructed on a p-hydroquinone-functionalized dibenzobarrelene framework. nih.gov This PC(sp3)P pincer ligand demonstrates versatile coordination behavior with several transition metals. nih.gov

Synthesis and Coordination:

The ligand was successfully complexed with palladium (Pd), platinum (Pt), and iridium (Ir). nih.gov

The synthesis of these metal complexes generally involves reacting the metal precursor with a stoichiometric amount of the phosphine (B1218219) ligand in a dry solvent under an inert atmosphere. nih.gov

Ligand Properties and Reactivity:

Tautomerism: In its free state, the ligand exists in a tautomeric equilibrium. However, upon forming a C(sp3)-pincer complex, this equilibrium is effectively blocked due to the stabilizing hemilabile coordination of one of the hydroxyl groups to the metal center. nih.gov

Catalytic Activity: The presence of the hydroxyl group near the metal center is crucial for catalytic activity. The iridium complexes were found to catalyze the acceptorless dehydrogenation of alcohols. nih.gov Remarkably, the palladium complexes exhibited similar catalytic activity, a reactivity not typically characteristic of palladium. This highlights how transformation-oriented ligand design is critical for catalysis. nih.gov

Binding Modes: Hydroquinone itself can coordinate to metals in various ways, including through the oxygen lone pairs or through the π-system of the benzene (B151609) ring. stackexchange.com The addition of phosphine groups creates a multidentate ligand capable of forming highly stable chelate structures with metal centers. nih.govwikipedia.org

Table 2: Coordination Chemistry of a p-Hydroquinone-Functionalized Pincer Ligand

| Metal Center | Complex Type | Key Finding | Reference |

|---|---|---|---|

| Palladium (Pd) | Pincer Complex | Demonstrated unprecedented catalytic activity in the acceptorless dehydrogenation of alcohols, a reaction not typical for palladium. nih.gov | nih.gov |

| Platinum (Pt) | Pincer Complex | Stable complex formation was achieved, contributing to the systematic study of the ligand's coordination properties. nih.gov | nih.gov |

| Iridium (Ir) | Pincer Complex | The complex acts as a catalyst for the acceptorless dehydrogenation of alcohols via an outer-sphere hydrogen transfer mechanism. nih.gov | nih.gov |

Theoretical and Computational Investigations of Benzene 1,4 Diol Phosphorus Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of the benzene-1,4-diol (B12442567) and phosphorous acid system. DFT methods are employed to determine the electronic structure, bonding characteristics, and to predict various spectroscopic properties.

DFT calculations can elucidate the electronic structure and the nature of bonding between benzene-1,4-diol and phosphorous acid. These calculations can determine the optimized geometry of the adduct, including key bond lengths and angles. The analysis of molecular orbitals (HOMO-LUMO) provides insights into the regions of electron density and potential sites for chemical reactions.

For instance, theoretical studies on related systems, such as derivatives of benzene-1,4-diol, have utilized DFT to understand electronic properties. nih.govresearchgate.net These studies often involve geometry optimization and the calculation of global reactivity parameters. researchgate.net In the context of the benzene-1,4-diol and phosphorous acid system, DFT could be used to investigate the hydrogen bonding interactions between the hydroxyl groups of hydroquinone (B1673460) and the phosphorus center or oxygen atoms of phosphorous acid. The strength and nature of these interactions can be quantified through analysis of the electron density distribution and calculated interaction energies.

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP, PBE0 | Approximation to the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p), cc-pVTZ | Set of functions used to build molecular orbitals. |

| Solvation Model | IEFPCM | Accounts for the effect of a solvent on the molecule's properties. |

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations can provide valuable information on vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations have been successfully used to predict the NMR shifts of diols in benzene (B151609), with computed shifts correlating well with experimental values. researchgate.net Similarly, the vibrational frequencies of complexes involving benzene have been analyzed to understand the changes upon complexation. capes.gov.br For the benzene-1,4-diol and phosphorous acid system, DFT could predict the shifts in the O-H vibrational frequencies upon the formation of hydrogen bonds. Furthermore, the 1H, 13C, and 31P NMR chemical shifts could be calculated to aid in the structural elucidation of any potential adducts.

| Spectroscopic Property | Predicted Information | Relevance |

|---|---|---|

| IR Frequencies | Shifts in O-H and P-O stretching frequencies | Indicates hydrogen bonding and other interactions. |

| NMR Chemical Shifts | 1H, 13C, and 31P chemical shifts | Provides detailed structural information. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in exploring potential reaction pathways between benzene-1,4-diol and phosphorous acid. This involves mapping the potential energy surface of the reaction to identify transition states and intermediates.

By locating the transition state structures, the activation energies for potential reaction steps can be calculated. This information is crucial for understanding the feasibility and kinetics of a reaction. For example, in phosphoric acid-catalyzed reactions, DFT calculations have been used to shed light on the reaction mechanisms and enantioselectivity. bohrium.com In the case of benzene-1,4-diol and phosphorous acid, this could involve modeling the phosphorylation of the hydroquinone hydroxyl groups.

Reaction pathway modeling also allows for the identification and characterization of reaction intermediates. These are transient species that exist between the reactants and products. Understanding the structure and stability of these intermediates is key to a comprehensive understanding of the reaction mechanism. Computational studies have successfully identified intermediates in various organic reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of the benzene-1,4-diol and phosphorous acid system over time. These simulations can reveal information about conformational changes and intermolecular interactions in a condensed phase.

MD simulations have been used to study the interfacial properties of hydroquinone and to investigate the behavior of phosphorus-containing systems. arxiv.orgnih.govresearchgate.net For the combined system, MD simulations could be employed to explore the conformational landscape of the adduct, including the relative orientations of the benzene ring and the phosphorous acid moiety. Furthermore, these simulations can provide insights into the hydrogen bonding network and other non-covalent interactions that may form between the two components, as well as with surrounding solvent molecules.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry offers a powerful lens for understanding the intrinsic properties of molecules, providing insights into their geometry, electronic structure, and reactivity. For benzene-1,4-diol (hydroquinone), theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the relationship between its structure and chemical behavior. These investigations provide a foundational understanding of how benzene-1,4-diol is likely to interact with other chemical entities, such as phosphorous acid.

At the heart of these computational analyses is the optimization of the molecular geometry, which predicts the most stable three-dimensional arrangement of atoms. From this optimized structure, key parameters like bond lengths and bond angles can be determined with a high degree of accuracy. Recent DFT calculations at the B3LYP/6-311G** level of theory have determined the C-C bond lengths in the benzene ring to be approximately 1.394 Å and the C-H bond lengths to be about 1.084 Å. researchgate.net These values are in excellent agreement with experimental data. researchgate.net The C-O bond length is also a critical parameter, influencing the reactivity of the hydroxyl groups.

The electronic properties of benzene-1,4-diol are central to its reactivity. Key descriptors derived from computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. For benzene, the calculated HOMO-LUMO gap is around 6.79 eV. iiste.org The introduction of hydroxyl groups in benzene-1,4-diol alters the electronic landscape, generally leading to a smaller HOMO-LUMO gap and thus enhanced reactivity compared to unsubstituted benzene.

Furthermore, the distribution of electron density within the molecule, often quantified by Mulliken atomic charges, reveals the most likely sites for electrophilic and nucleophilic attack. In benzene-1,4-diol, the oxygen atoms of the hydroxyl groups are characterized by a significant negative partial charge, making them nucleophilic and prone to react with electrophilic species, such as the phosphorus atom in phosphorous acid. Conversely, the hydrogen atoms of the hydroxyl groups are electropositive, rendering them susceptible to abstraction by basic sites.

These computational insights into the structure and electronic properties of benzene-1,4-diol provide a robust framework for predicting its reactivity. The nucleophilic character of the oxygen atoms, coupled with the activating effect of the hydroxyl groups on the aromatic ring, suggests that benzene-1,4-diol would readily engage in reactions such as esterification with phosphorous acid. The specific regioselectivity and reaction mechanism can be further explored through more advanced computational modeling of the reaction pathway.

Interactive Data Tables

The following tables summarize key computational data for benzene-1,4-diol, providing a quantitative basis for understanding its structure and reactivity.

Calculated Bond Lengths for Benzene-1,4-diol

| Bond | Bond Length (Å) |

| C-C (aromatic) | ~1.394 |

| C-H (aromatic) | ~1.084 |

| C-O | ~1.36 |

| O-H | ~0.96 |

Note: Values are approximate and based on DFT calculations from various studies. Actual bond lengths can vary slightly depending on the level of theory and basis set used.

Calculated Bond Angles for Benzene-1,4-diol

| Angle | Bond Angle (°) |

| C-C-C | ~120 |

| C-C-H | ~120 |

| C-O-H | ~109 |

| C-C-O | ~120 |

Note: These are idealized angles for a planar aromatic system. Minor deviations can occur in the optimized geometry.

Calculated Electronic Properties of Benzene-1,4-diol

| Property | Value (approx.) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | ~1.5 D |

Note: These values are illustrative and can change significantly with the computational method and solvent model employed.

Advanced Research Applications in Chemical Science

Precursors and Building Blocks in Complex Organic Synthesis

Phosphorus-containing derivatives of benzene-1,4-diol (B12442567) are valuable intermediates in the synthesis of complex organic molecules. The inherent functionality of both the hydroquinone (B1673460) moiety and the phosphorus group can be leveraged to construct elaborate molecular architectures.

Polyphosphoric acid (PPA), a potent dehydrating agent derived from phosphorous pentoxide and phosphoric acid, is frequently used to facilitate reactions involving aromatic compounds. researchgate.netccsenet.org It can be employed in cyclization and acylation reactions, where a hydroquinone derivative might be used as the starting aromatic ring. ccsenet.orgccsenet.org For instance, phosphorus-containing hydroquinone derivatives can be synthesized and subsequently used to create larger, more complex structures, such as flame-retardant epoxy resins. google.com The synthesis process often involves reacting hydroquinone with a phosphorus-containing compound like phosphoryl chloride in the presence of a catalyst to form a phosphorus-containing diol. google.comorgsyn.org This intermediate can then be reacted with other molecules, such as epichlorohydrin (B41342), to build more complex resin structures. google.com

The reactivity of these precursors is central to their utility. The phosphorus center can be modified to create phosphites, phosphates, or phosphonates, each offering different pathways for subsequent reactions. This versatility makes them key building blocks for synthesizing targeted molecules with specific electronic or biological properties, such as analogues of bioactive natural products.

Components in Advanced Materials Science

The unique combination of an aromatic structure and a phosphorus group makes these derivatives ideal for developing advanced materials with tailored properties, including enhanced thermal stability, flame retardancy, and specific electronic capabilities.

Role as Monomers for Specialty Polymers and Resins

Derivatives of benzene-1,4-diol and phosphorous acid are crucial monomers for producing specialty polymers and resins. One of the most significant applications is in the creation of flame-retardant materials. google.com When incorporated into a polymer backbone, the phosphorus element disrupts the combustion cycle in the solid phase by promoting char formation, thus acting as an effective flame retardant. google.com

For example, phosphorus-containing hydroquinone derivatives can be reacted with epichlorohydrin to produce phosphorus-containing epoxy resins. google.com These resins exhibit high phosphorus content, leading to excellent flame-retardant properties and making them suitable for applications in electronics, such as sealing media and laminated sheets. google.com Another approach involves the electropolymerization of hydroquinone to form polyhydroquinone (PHQ), a redox-active polymer with pseudocapacitive characteristics. nih.gov The properties of such polymers can be tuned by modifying the hydroquinone monomer with phosphorus-containing groups to enhance adhesion, conductivity, or thermal stability. nih.govmdpi.com

Table 1: Properties of Specialty Polymers Derived from Benzene-1,4-diol and Phosphorus Compounds

| Polymer Type | Monomers | Key Properties | Potential Applications |

|---|---|---|---|

| Flame-Retardant Epoxy Resin | Phosphorus-containing hydroquinone derivative, Epichlorohydrin | High phosphorus content (3-15% by weight), High char yield, Thermal stability | Electronic encapsulants, Laminated circuit boards, Adhesives google.com |

| Polyhydroquinone (PHQ) | Hydroquinone | Redox-active, Pseudocapacitive, Electrically conductive | Supercapacitors, Biosensors, Anode material in microbial fuel cells nih.gov |

| Phosphorylated Polyacrylates | Phosphorylated acrylate (B77674) monomers (derived from hydroquinone) | Enhanced hydrophilicity, Proton conductivity, Metal ion complexation | Ion exchange resins, Biocompatible materials, Membranes mdpi.com |

Application in Functional Coatings

The same properties that make these compounds useful as monomers also make them excellent components for functional coatings. Phosphorus-containing polymers derived from hydroquinone can be applied to surfaces to impart specific functionalities. mdpi.com For instance, coatings containing these phosphorus derivatives can provide superior flame retardancy. google.com

Furthermore, the electrochemical properties of polyhydroquinone can be exploited in coatings for energy storage devices or as anti-corrosion layers. nih.gov The ability to form thin, adherent films via electropolymerization makes this an attractive method for modifying surfaces. nih.gov The presence of hydroxyl and phosphorus-oxygen groups can also improve the adhesion of the coating to various substrates, including metals and other polymers. nih.gov These coatings are being explored for use in advanced batteries, sensors, and as protective layers on electronic components.

Catalytic Agents and Ligands in Various Chemical Transformations

Phosphorus-modified derivatives of benzene-1,4-diol are instrumental in the field of catalysis, serving both as organocatalysts and as ligands for transition metals.

Organocatalysis with Phosphorus-Modified Benzene-1,4-diol Derivatives

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Tertiary phosphines, which can be derived from phosphorus-modified benzene-1,4-diol, are a key class of organocatalysts. nih.gov These phosphine (B1218219) catalysts function as nucleophiles, initiating reactions by adding to electrophilic starting materials like activated alkenes or alkynes. nih.gov

While specific examples using benzene-1,4-diol-derived phosphines are specialized, the principle involves creating a chiral or electronically tuned phosphine from the hydroquinone scaffold. The electronic nature of the hydroquinone ring, modified with electron-donating or withdrawing groups, can influence the nucleophilicity and catalytic activity of the phosphorus center. Such catalysts can be employed in a variety of transformations, including annulations and cycloadditions, to synthesize complex cyclic molecules. nih.gov

Transition Metal Catalysis Involving Phosphorus-Based Ligands

Perhaps the most extensive application of these compounds in catalysis is as ligands in transition metal complexes. psu.edursc.org Phosphorus-based ligands are ubiquitous in homogeneous catalysis due to their strong σ-donor and tunable π-acceptor properties, which allow for precise control over the electronic and steric environment of the metal center. nih.govdoaj.org

Derivatives of benzene-1,4-diol can be converted into phosphine or phosphite (B83602) ligands. These ligands coordinate to transition metals like palladium, rhodium, iridium, or gold, forming highly active and selective catalysts for a wide range of reactions, including cross-coupling, hydrogenation, and hydroformylation. psu.edursc.orgnih.govresearchgate.net For example, phosphine ligands derived from an aromatic backbone are used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig) to form carbon-carbon and carbon-nitrogen bonds, which are fundamental processes in pharmaceutical and materials synthesis. psu.edursc.org The rigid structure of the benzene-1,4-diol unit can be used to create bulky and well-defined ligands that promote high catalytic efficiency. nih.gov

Table 2: Applications in Transition Metal Catalysis

| Catalyst System | Ligand Type | Transformation | Metal Center | Significance |

|---|---|---|---|---|

| Cross-Coupling Reactions | Monophosphine ligands with aromatic backbones | C-C and C-N bond formation (e.g., Suzuki, Amination) | Palladium (Pd) | Synthesis of pharmaceuticals and complex organic materials. psu.edursc.org |

| Hydrogenation | Iridium complexes with functional ligands | Reduction of quinones to hydroquinones | Iridium (Ir) | Efficient synthesis of hydroquinones from quinones under mild conditions. researchgate.net |

| Hydrofunctionalization | Gold complexes with bulky phosphine ligands | Hydration of alkynes to ketones | Gold (Au) | Atom-economical addition of water to unsaturated bonds. nih.gov |

Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, eloquently described as "chemistry beyond the molecule," focuses on the study of systems composed of a discrete number of assembled molecular subunits or ions. lboro.ac.uk These assemblies are held together by non-covalent intermolecular forces, which are weaker than the covalent bonds that hold atoms together within a molecule. researchgate.net The spontaneous formation of these ordered structures from their individual components is known as self-assembly. This process is fundamental to many biological systems and has been harnessed by scientists to create novel materials with tailored properties. lboro.ac.ukresearchgate.net

The combination of benzene-1,4-diol (commonly known as hydroquinone) and phosphorous acid presents a compelling system for exploration within supramolecular chemistry. The ability of both components to participate in significant non-covalent interactions, particularly hydrogen bonding, provides the driving force for the formation of well-defined, self-assembled architectures. researchgate.netrsc.org

Key Non-Covalent Interactions:

The stability and structure of self-assembled systems are dictated by a variety of non-covalent interactions. In the context of a benzene-1,4-diol and phosphorous acid complex, the following interactions are of primary importance:

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen in the hydroxyl groups of both molecules) and another nearby electronegative atom. This is the dominant interaction in the benzene-1,4-diol and phosphorous acid system. | 5–15 |

| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. In this system, the benzene (B151609) rings of hydroquinone can stack on top of each other. | 2–6 |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | < 2 |

This table presents typical energy ranges for non-covalent interactions that are central to the stability of phenolic systems. researchgate.net

Self-Assembly of Benzene-1,4-diol and Phosphorous Acid: